Butyryl-L-carnitine-d3 (chloride)
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYJSBLNSDMCEA-VGBYKQEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334532-21-6 | |
| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(1-oxobutoxy)-, chloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis and Isotopic Integrity of Butyryl L Carnitine D3 Chloride
Deuterium (B1214612) Labeling Strategies for L-Carnitine Derivatives
Deuterium labeling is a technique where hydrogen atoms in a molecule are replaced by their heavier isotope, deuterium. medchemexpress.com This substitution is particularly useful in analytical chemistry as it creates a compound with a higher mass that can be distinguished from the naturally occurring (endogenous) form by a mass spectrometer. nih.gov For L-carnitine derivatives like Butyryl-L-carnitine-d3, the deuterium atoms are typically introduced into the acyl group or the carnitine backbone. lumiprobe.comgoogle.com In the case of Butyryl-L-carnitine-d3 (chloride), the deuterium atoms are located on the N-methyl groups of the carnitine molecule. caymanchem.comlumiprobe.com
A common method for synthesizing L-carnitine-d3 involves a multi-step process starting with the demethylation of L-carnitine, followed by a reaction with a deuterated methylating agent, such as iodomethane-d3. google.com This targeted approach ensures the specific placement of the deuterium labels.
Methodologies for Isotopic Incorporation and Enrichment Verification
The synthesis of Butyryl-L-carnitine-d3 (chloride) involves the esterification of L-carnitine-d3 with butyryl chloride. nih.gov In a typical procedure, butyric acid and butyryl chloride are reacted, and this mixture is then added to L-carnitine-d3 hydrochloride. nih.gov The resulting product is then purified to isolate the desired deuterated compound.
Verifying the isotopic enrichment is a critical quality control step. This is achieved using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org HR-MS can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio, allowing for the calculation of the percentage of isotopic purity. rsc.orgnih.gov The goal is to achieve a high level of enrichment, often exceeding 98%, to minimize interference from naturally occurring isotopes. lumiprobe.com
Table 1: Isotopic Enrichment Data
| Parameter | Value | Reference |
| Purity | ≥99% deuterated forms (d1-d3) | caymanchem.com |
| Isotopic Purity | D: 98+% | lumiprobe.com |
Structural Characterization of Deuterated Butyryl-L-carnitine through Advanced Spectroscopic Techniques
Advanced spectroscopic techniques are indispensable for confirming the final structure of Butyryl-L-carnitine-d3 (chloride).
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) are used to confirm the molecular weight of the final compound. nih.gov The observed molecular weight of 270.8 for Butyryl-L-carnitine-d3 (chloride) corresponds to the expected mass of the deuterated molecule (C11H19D3ClNO4). caymanchem.com Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, and the resulting fragmentation pattern provides additional structural confirmation. nih.gov
Table 2: Spectroscopic Data for Butyryl-L-carnitine-d3 (chloride)
| Technique | Observation | Reference |
| 1H NMR | Confirms structural integrity and position of deuterium labels. | lumiprobe.comrsc.org |
| HPLC-MS | Purity of 95+% and isotopic enrichment of 98+%. | lumiprobe.com |
| Mass Spec | Molecular Weight: 270.77, Formula: C11H19D3ClNO4 | medchemexpress.com |
Butyryl L Carnitine D3 Chloride As a Deuterated Acylcarnitine Analog
Butyryl-L-carnitine-d3 (chloride) is specifically designed for use as an internal standard in the quantification of butyryl-L-carnitine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). glpbio.comcaymanchem.comlumiprobe.combiomol.com The "d3" in its name indicates that three hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. lumiprobe.com This mass difference allows the mass spectrometer to distinguish between the labeled internal standard and the endogenous, non-labeled butyryl-L-carnitine. nih.gov
Acylcarnitines, such as butyryl-L-carnitine, are crucial intermediates in fatty acid metabolism, facilitating the transport of fatty acids into the mitochondria for energy production. The accurate measurement of acylcarnitine levels is vital for the diagnosis and monitoring of various inherited metabolic disorders. sigmaaldrich.com The use of deuterated acylcarnitine analogs like Butyryl-L-carnitine-d3 (chloride) ensures the reliability and accuracy of these diagnostic tests.
Detailed Research Findings
The application of Butyryl-L-carnitine-d3 (chloride) as an internal standard is well-documented in clinical research. For instance, in a validated method for the quantification of acylcarnitines in urine using UPLC-MS/MS, a mixture of deuterated internal standards, including butyryl-L-carnitine-d3, was employed. This method demonstrated excellent accuracy and precision for the quantification of various acylcarnitines, with a correlation coefficient (r²) between 0.988 and 0.999 for all analytes. waters.com The concentration range for butyryl-L-carnitine was validated between 3–40 ng/mL. waters.com
Table 1: Analytical Performance of a UPLC-MS/MS Method Using Deuterated Internal Standards This interactive table summarizes the validated concentration ranges for various acylcarnitines using their respective deuterated internal standards.
| Analyte | Concentration Range (ng/mL) in solution | Concentration Range (ng/mL) in urine |
|---|---|---|
| Propionyl-L-carnitine (C3) | 7.5–100 | 37.5–500 |
| Butyryl-L-carnitine (C4) | 3–40 | 15–200 |
| Valeryl-L-carnitine (C5) | 3–40 | 15–200 |
| Isovaleryl-L-carnitine (isoC5) | 3–40 | 15–200 |
| Hexanoyl-L-carnitine (C6) | 3–40 | 15–200 |
| Octanoyl-L-carnitine (C8) | 1.5–20 | 7.5–100 |
| Decanoyl-L-carnitine (C10) | 2–20 | 10–100 |
| Dodecanoyl-L-carnitine (C12) | 4–40 | 20–200 |
Data sourced from a study on the analytical validation of a bioanalytical clinical research method for acylcarnitine quantification. waters.com
In another metabolomics study investigating the effects of metformin (B114582) on cellular metabolism, the levels of various carnitines were measured. While this study did not explicitly use Butyryl-L-carnitine-d3, the data illustrates the type of quantitative analysis where such an internal standard would be critical for ensuring accuracy.
Table 2: Relative Levels of Butyryl Carnitine in a Metabolomics Study This interactive table shows the scaled values of Butyryl Carnitine under different treatment conditions, highlighting the importance of precise quantification in metabolic research.
| Treatment | Scaled Value of Butyryl Carnitine |
|---|---|
| Control | 1.0712 |
| Metformin 0.01 mM | 1.0945 |
| Metformin 0.05 mM | 1.2064 |
| Metformin 5 mM | 0.6279 |
Values for each metabolite were scaled by dividing by the mean across all factors. Data adapted from Metabolomics Workbench (Study ST003651).
The chemical stability and minimal isotopic effect of Butyryl-L-carnitine-d3 (chloride) make it an ideal internal standard, ensuring that its behavior during extraction, chromatography, and ionization closely mimics that of the endogenous analyte, thereby providing a reliable basis for quantification.
An in-depth examination of Butyryl-L-carnitine-d3 (chloride) reveals the intricate processes behind its creation and the sophisticated methods used to ensure its quality. This isotopically labeled compound is a crucial tool in metabolic research and clinical diagnostics, primarily serving as an internal standard for the accurate quantification of its non-labeled counterpart, butyryl-L-carnitine. caymanchem.combiomol.com
Analytical Applications of Butyryl L Carnitine D3 Chloride in Quantitative Metabolomics
Internal Standardization in Mass Spectrometry-Based Assays
The use of a stable isotope-labeled internal standard, such as Butyryl-L-carnitine-d3 (chloride), is a cornerstone of robust quantitative analysis in mass spectrometry. This compound is added in a known quantity to biological samples at an early stage of the analytical workflow. As the sample is processed—through extraction, purification, and eventual analysis—the deuterated standard experiences similar physical and chemical variations as the endogenous analyte. These variations can include losses during sample preparation, matrix effects where other molecules interfere with ionization, and fluctuations in instrument performance. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, these variations can be effectively normalized, leading to highly reliable and reproducible quantitative results.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of acylcarnitines. In LC-MS methods, Butyryl-L-carnitine-d3 (chloride) is frequently employed as an internal standard for the quantification of butyryl-L-carnitine and other short-chain acylcarnitines. The chromatographic separation step in LC-MS is crucial for resolving acylcarnitines from other structurally similar or isobaric compounds present in complex biological matrices. The deuterated standard ideally co-elutes with the target analyte, ensuring that both compounds are subjected to the same conditions within the mass spectrometer's ion source at the same time. This co-elution is vital for compensating for matrix-induced ion suppression or enhancement, thereby improving the accuracy of quantification. LC-MS methods utilizing Butyryl-L-carnitine-d3 have been successfully applied in clinical research for the study of inborn errors of metabolism, where the profiling of acylcarnitines is essential for diagnosis and monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While not as prevalent as LC-MS for acylcarnitine analysis due to the non-volatile nature of these compounds, gas chromatography-mass spectrometry (GC-MS) can be utilized after a chemical derivatization step. This process converts the non-volatile acylcarnitines into volatile derivatives suitable for GC analysis. In such applications, Butyryl-L-carnitine-d3 (chloride) also functions as an effective internal standard. The derivatization process itself can introduce variability; however, since the deuterated standard undergoes the same chemical reactions, it can effectively control for inconsistencies in derivatization efficiency. Furthermore, it corrects for any variability encountered during the GC separation and MS detection steps.
Tandem Mass Spectrometry (MS/MS) Approaches for Acylcarnitine Profiling
Tandem mass spectrometry (MS/MS), often coupled with flow injection analysis, is a high-throughput technique widely adopted for acylcarnitine profiling, most notably in newborn screening programs. These programs aim to detect inborn errors of metabolism from dried blood spots collected shortly after birth. In these MS/MS assays, a panel of stable isotope-labeled internal standards, including Butyryl-L-carnitine-d3 (chloride), is used for the simultaneous quantification of multiple acylcarnitines. The technique relies on monitoring specific precursor-to-product ion transitions. For acylcarnitines, the precursor ion is the molecular ion of a specific acylcarnitine, which is selected and then fragmented to produce a common product ion, typically at m/z 85, corresponding to the carnitine moiety. By using a set of deuterated standards, including Butyryl-L-carnitine-d3, accurate quantification of a broad spectrum of acylcarnitines can be achieved in a single, rapid analysis.
Quantitative Analysis of Butyryl-L-carnitine and Related Acylcarnitines in Biological Matrices
The application of Butyryl-L-carnitine-d3 (chloride) as an internal standard has been instrumental in the development of methods for the quantitative analysis of butyryl-L-carnitine and other short-chain acylcarnitines in a wide array of biological matrices. These include, but are not limited to, plasma, serum, whole blood, dried blood spots, urine, and tissue homogenates. The concentrations of these metabolites provide a window into the metabolic state of an individual and can be indicative of various physiological and pathological conditions. For example, abnormal levels of specific acylcarnitines can signal underlying metabolic disorders. The accuracy and precision afforded by the use of Butyryl-L-carnitine-d3 are critical for the clinical utility and research applications of these measurements.
Method Validation and Performance Characteristics in Analytical Research
For any quantitative analytical method to be considered reliable and fit for purpose, it must undergo a thorough validation process. The inclusion of Butyryl-L-carnitine-d3 (chloride) as an internal standard is a key factor in meeting the stringent criteria for method validation in analytical research. The typical performance characteristics evaluated are summarized in the table below.
| Validation Parameter | Description |
| Linearity | The ability of the method to provide results that are directly proportional to the concentration of the analyte over a given range. |
| Accuracy | The closeness of the measured value to the true value, often assessed using certified reference materials or recovery studies. |
| Precision | The degree of reproducibility of the measurement under the same operating conditions over a short period (intra-day) and on different days (inter-day). |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances in the sample matrix. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected by the method. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Matrix Effect | The influence of other components in the sample matrix on the ionization and measurement of the analyte. |
| Recovery | The efficiency of the sample extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). |
The use of Butyryl-L-carnitine-d3 (chloride) as an internal standard plays a pivotal role in achieving robust and reliable method performance across all these validation parameters, thereby ensuring the generation of high-quality data in both clinical and research settings.
Butyryl L Carnitine D3 Chloride As a Biochemical Tracer in Metabolic Studies
Elucidation of Carnitine and Acylcarnitine Metabolic Pathways
The study of carnitine and its acylated derivatives, known as acylcarnitines, is fundamental to understanding cellular energy metabolism. Acylcarnitines are formed when fatty acids or amino acid-derived acyl groups are attached to L-carnitine. nih.govnih.gov This process is critical for transporting long-chain fatty acids into the mitochondria for energy production via β-oxidation and for modulating the intracellular ratio of free Coenzyme A to acyl-CoA. nih.govcaldic.com
The analysis of acylcarnitine profiles in bodily fluids is a cornerstone for diagnosing inherited metabolic disorders, such as organic acidemias and fatty acid oxidation defects. nih.govnih.govsciex.com However, the accurate quantification of these compounds can be challenging due to the presence of various isomers and low concentrations in biological samples. nih.govsciex.com
This is where Butyryl-L-carnitine-d3 (chloride) and other deuterated analogues become essential. By adding a known quantity of this stable isotope-labeled standard to a sample, it serves as a precise reference during LC-MS/MS analysis. nih.govnih.gov Because the labeled standard is chemically identical to the target analyte, it behaves similarly during sample extraction and ionization, correcting for any variations and allowing for robust and accurate quantification of a wide array of acylcarnitines. restek.comlcms.cz
Research using stable isotope tracing has provided dynamic insights into these pathways. For instance, a study using deuterium-labeled carnitine (d3-carnitine) in mice demonstrated its rapid uptake into skeletal muscle. nih.gov The study further revealed that during muscle contraction, the labeled carnitine was promptly converted to its derivative, d3-acetylcarnitine, highlighting carnitine's role in buffering excess acetyl-CoA generated during increased metabolic activity. nih.gov This type of research, which relies on the ability to distinguish and quantify labeled and unlabeled species, is crucial for elucidating the real-time dynamics of carnitine metabolism. nih.gov
Table 1: Selected Acylcarnitines and Their Clinical Significance
Investigation of Short-Chain Fatty Acid Metabolism and Butyrate (B1204436) Ester Dynamics
Butyrate is a short-chain fatty acid (SCFA) that serves as a crucial energy source, particularly for cells lining the colon, and is also involved in signaling pathways that influence cellular processes like differentiation. nih.gov Butyryl-L-carnitine is the ester formed between butyrate and carnitine. caymanchem.com The use of isotopically labeled tracers has been instrumental in understanding the metabolic fate of butyrate.
Butyryl-L-carnitine-d3 (chloride) is specifically used as an internal standard to accurately measure the levels of endogenous butyrylcarnitine (B1668139), providing a snapshot of butyrate metabolism. caymanchem.combiomol.com More broadly, stable isotope tracing studies using carbon-13 (¹³C) labeled butyrate have revealed its dynamic contribution to cellular energy. For example, research on HT29 colon cancer cells using ¹³C-labeled butyrate showed that it could replace glucose as the primary carbon source for energy production and the synthesis of macromolecules, which is linked to its ability to induce a more differentiated, less cancerous cell phenotype. nih.gov
Another study in an animal model of heart failure used ¹³C-labeled butyrate to compare its oxidation against that of ketones, another alternative fuel source. nih.gov The failing heart is known to have impaired oxidation of long-chain fatty acids. nih.gov By tracing the ¹³C label, researchers found that the failing hearts oxidized butyrate at a significantly higher rate than ketones, demonstrating that SCFAs can be a vital compensatory fuel source. nih.gov The measurement of ¹³C-labeled butyrylcarnitine and other acylcarnitine intermediates was a key component of this analysis, confirming the pathway of butyrate utilization. nih.gov
Table 2: Research Findings on Fuel Oxidation in Healthy vs. Failing Hearts
Data adapted from studies on cardiac metabolism, illustrating the relative contribution of different fuel sources to the energy pool in healthy (sham) and hypertrophic (TAC) rat hearts. nih.gov
Application in Studies of Mitochondrial Function and Fatty Acid Oxidation Pathways
Mitochondria are the powerhouses of the cell, and the oxidation of fatty acids is one of their primary functions for generating ATP. wikipedia.org The carnitine system is indispensable for this process, acting as a shuttle to transport long-chain fatty acids across the otherwise impermeable inner mitochondrial membrane. nih.govyoutube.comyoutube.com Beyond transport, the carnitine system is vital for maintaining mitochondrial health by buffering the acyl-CoA to free CoA ratio and removing potentially toxic acyl-CoA intermediates that can inhibit mitochondrial enzymes and induce cell death. nih.govnih.govresearchgate.net
The use of tracers like Butyryl-L-carnitine-d3 (chloride) is pivotal in assessing mitochondrial function. As an internal standard, it ensures the reliable measurement of the entire acylcarnitine profile. nih.govrestek.com This profile serves as a direct readout of the activity of fatty acid oxidation pathways. nih.govsciex.com Abnormal levels of specific acylcarnitines can indicate a bottleneck in the pathway, pointing to a deficiency in a particular enzyme and thus a mitochondrial dysfunction. nih.gov
Stable isotope tracing allows for a dynamic view of these processes. For example, by introducing a labeled fatty acid and monitoring the appearance of the label in various acylcarnitine species and downstream metabolites like acetyl-CoA, researchers can measure the rate of fatty acid flux through the oxidation pathway under different physiological conditions. youtube.comnih.gov This approach has been used to show how muscle contraction accelerates carnitine uptake and acetylation, demonstrating the system's rapid response to increased energy demand. nih.gov These detailed metabolic flux analyses, made possible by stable isotope tracers and accurate quantification methods, are crucial for understanding the intricate regulation of mitochondrial function in both health and disease. nih.govyoutube.com
Table 3: Key Enzymes of the Carnitine Shuttle and β-Oxidation
Table of Mentioned Compounds
Research Methodologies Employing Butyryl L Carnitine D3 Chloride
In Vitro Cell Culture Models for Metabolic and Transporter Studies
In vitro cell culture systems are fundamental for dissecting the specific molecular mechanisms of metabolism and transport. In this context, Butyryl-L-carnitine-d3 (chloride) serves as a critical analytical standard to quantify the transport and metabolism of its unlabeled form, Butyryl-L-carnitine.
Research using heterologous expression systems, such as Xenopus laevis oocytes and human retinal pigment epithelial (HRPE) cells, has been instrumental in identifying and characterizing the transporters responsible for Butyryl-L-carnitine uptake. nih.govnih.gov These studies reveal that Butyryl-L-carnitine is a substrate for at least two different transporters with distinct affinities and capacities. nih.govnih.gov
One key transporter is the organic cation/carnitine transporter 2 (OCTN2), a high-affinity, low-capacity transporter. Studies in HRPE cells expressing OCTN2 showed that Butyryl-L-carnitine effectively inhibits the transport of radiolabeled L-carnitine, demonstrating its interaction with this transporter. nih.gov The second transporter, the amino acid transporter ATB(0,+), functions as a low-affinity, high-capacity system. nih.govnih.gov In oocytes expressing human ATB(0,+), Butyryl-L-carnitine induced measurable, sodium-dependent currents, confirming it as a transportable substrate. nih.govnih.gov
The use of Butyryl-L-carnitine-d3 (chloride) as an internal standard in the LC-MS analysis of cell lysates and transport buffers allows for the precise measurement of the unlabeled compound, which is essential for determining these kinetic parameters accurately.
Table 1: In Vitro Transporter Kinetics for Butyryl-L-carnitine
| Transporter | Cell System | Parameter | Value | Citation |
|---|---|---|---|---|
| OCTN2 | HRPE Cells | IC₅₀ (Inhibition of L-carnitine transport) | 1.5 ± 0.3 µM | nih.gov |
| OCTN2 | Xenopus laevis Oocytes | K₀.₅ (Transport affinity) | 0.40 ± 0.02 µM | nih.gov |
| ATB(0,+) | Mammalian Cells | IC₅₀ (Inhibition of glycine (B1666218) transport) | 4.6 ± 0.7 mM | nih.govnih.gov |
| ATB(0,+) | Xenopus laevis Oocytes | K₀.₅ (Transport affinity) | 1.4 ± 0.1 mM | nih.gov |
Preclinical Animal Model Applications in Investigating Metabolic Phenotypes
In preclinical animal models, Butyryl-L-carnitine-d3 (chloride) is primarily used as an analytical internal standard to investigate metabolic phenotypes related to fatty acid oxidation and carnitine metabolism. While stable isotope-labeled tracers like d3-L-carnitine have been administered to animals to trace metabolic flux directly, the main application of Butyryl-L-carnitine-d3 is in the post-sampling analysis phase. nih.gov
Rodent models are frequently used to study metabolic conditions such as cardiovascular-kidney-metabolic (CKM) syndrome, diabetes, and inborn errors of metabolism. nih.govnih.gov In these studies, researchers collect biological samples like plasma, urine, and tissue homogenates to measure the levels of various metabolites, including acylcarnitines like Butyryl-L-carnitine. bohrium.com
The process involves adding a known quantity of Butyryl-L-carnitine-d3 (chloride) to the biological sample during its preparation for analysis by LC-MS. Because the d3-labeled standard behaves identically to the endogenous, unlabeled analyte during extraction and ionization, any sample loss or variation in instrument response affects both compounds equally. By comparing the signal of the analyte to the signal of the internal standard, researchers can achieve highly accurate and reproducible quantification. This precision is crucial for detecting subtle but significant changes in metabolite concentrations that define a specific metabolic phenotype.
Integration with Multi-Omics Approaches for Comprehensive Metabolic Characterization
The precise quantification enabled by Butyryl-L-carnitine-d3 (chloride) is fundamental to its integration with multi-omics approaches for a holistic understanding of metabolic systems. Mass spectrometry-based metabolomics, which aims to measure a wide array of small-molecule metabolites, is a cornerstone of multi-omics research.
In these studies, Butyryl-L-carnitine-d3 (chloride) is used as an internal standard to ensure the high quality and reliability of quantitative data for Butyryl-L-carnitine. This accurate metabolic data can then be integrated with other omics datasets, such as proteomics (the study of proteins) and transcriptomics (the study of gene expression), to build a more complete picture of cellular and organismal function.
For example, a study might reveal elevated levels of Butyryl-L-carnitine in a disease state through metabolomic analysis. By integrating this with proteomic data, researchers could determine if enzymes responsible for its synthesis or breakdown are altered. Further correlation with transcriptomic data could reveal changes in the expression of genes that code for these enzymes or for the transporters (like OCTN2) that handle carnitine species.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Butyryl-L-carnitine-d3 (chloride) |
| Butyryl-L-carnitine |
| L-carnitine |
| d3-L-carnitine |
| Glycine |
Challenges and Advancements in the Utilization of Butyryl L Carnitine D3 Chloride
Addressing Analytical Interferences and Isobaric Compounds in Complex Samples
A significant challenge in the mass spectrometric analysis of biological samples is the presence of interfering substances that can compromise the accuracy of quantification. Butyryl-L-carnitine-d3 is employed as an internal standard to correct for matrix effects and variations in sample processing and instrument response. However, its own signal can be subject to interferences.
One of the primary analytical hurdles is the presence of isobaric compounds, which are molecules that share the same nominal mass-to-charge ratio (m/z) as the analyte or internal standard. In the context of acylcarnitine profiling, tandem mass spectrometry (MS/MS) is often used to differentiate between compounds. This technique involves the fragmentation of a precursor ion into product ions, creating a characteristic fragmentation pattern. Even with MS/MS, isobaric overlap can occur if interfering compounds produce fragment ions that are identical to those of the target analyte.
For instance, the analysis of butyrylcarnitine (B1668139) is susceptible to interference from other isomeric acylcarnitines, such as isobutyrylcarnitine. While the deuterium (B1214612) labeling in Butyryl-L-carnitine-d3 shifts its mass, minimizing interference with the endogenous analyte, other compounds in the complex biological matrix may still present isobaric challenges. Researchers must meticulously validate their methods to identify and mitigate such interferences, often through high-resolution mass spectrometry or chromatographic separation techniques that can resolve isobaric species prior to detection.
Another source of interference can arise from the in-source fragmentation of larger molecules, which may generate ions that are isobaric with the deuterated standard. Careful optimization of the ion source conditions is crucial to minimize such artifacts and ensure the integrity of the analytical data.
Optimizing Sample Preparation Techniques for Deuterated Acylcarnitine Analysis
The quality of analytical results is heavily dependent on the effectiveness of the sample preparation protocol. The primary goals of sample preparation are to extract the analytes of interest from the biological matrix (e.g., plasma, urine, tissue), remove interfering substances, and concentrate the analytes to a level suitable for detection. For deuterated acylcarnitines like Butyryl-L-carnitine-d3, the chosen method must be reproducible and efficient.
Several techniques are commonly employed for the extraction of acylcarnitines, each with its own set of advantages and disadvantages.
Protein Precipitation (PPT): This is a relatively simple and rapid method where an organic solvent, such as acetonitrile (B52724) or methanol, is added to the sample to precipitate proteins. While effective at removing a large portion of proteins, it may not adequately remove other interfering substances like phospholipids, leading to significant matrix effects in the subsequent LC-MS analysis.
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of analytes between two immiscible liquid phases. It can offer cleaner extracts than PPT but is often more labor-intensive and may suffer from issues with emulsion formation and lower recovery for highly polar compounds like acylcarnitines.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide very clean extracts and high analyte recovery. It involves passing the sample through a sorbent bed that retains the analytes of interest, while interfering compounds are washed away. The retained analytes are then eluted with a suitable solvent. For acylcarnitines, various SPE sorbents can be used, including ion-exchange and reversed-phase materials. Optimization of the SPE protocol, including the choice of sorbent, wash solutions, and elution solvent, is critical for achieving the desired performance.
The following table summarizes the key aspects of these sample preparation techniques for deuterated acylcarnitine analysis:
| Technique | Principle | Advantages | Disadvantages | Optimization Considerations |
| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using an organic solvent. | Simple, fast, and inexpensive. | Incomplete removal of interferences (e.g., phospholipids), leading to significant matrix effects. | Choice of precipitation solvent, solvent-to-sample ratio, and centrifugation conditions. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | More labor-intensive, potential for emulsion formation, may have lower recovery for polar analytes. | Selection of extraction solvent, pH of the aqueous phase, and mixing and separation techniques. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte for a solid sorbent. | High recovery, excellent cleanup, and potential for automation. | More complex and costly than PPT, requires method development and optimization. | Choice of sorbent material, optimization of wash and elution steps, and sample loading conditions. |
Recent advancements have focused on the development of automated and high-throughput sample preparation methods, as well as novel sorbent materials with improved selectivity for acylcarnitines.
Future Perspectives in Stable Isotope Tracing Methodologies
The use of stable isotope-labeled compounds like Butyryl-L-carnitine-d3 is at the forefront of metabolic research, enabling the dynamic study of metabolic pathways in vivo. The future of stable isotope tracing methodologies promises even greater insights into cellular metabolism and disease pathogenesis.
One of the key future directions is the expansion of the "toolbox" of stable isotope tracers. The synthesis of a wider variety of deuterated, carbon-13, and nitrogen-15 (B135050) labeled metabolites will allow for the simultaneous tracing of multiple metabolic pathways. This will provide a more holistic view of metabolic regulation and dysregulation in complex biological systems.
Advances in analytical instrumentation, particularly in high-resolution mass spectrometry and ion mobility spectrometry, are expected to further enhance the capabilities of stable isotope tracing. These technologies offer improved resolution and specificity, which can help to overcome some of the current analytical challenges, such as the separation of isobaric compounds.
Furthermore, the integration of stable isotope tracing data with other "omics" data, such as genomics, transcriptomics, and proteomics, will be crucial for a systems-level understanding of metabolism. Computational modeling and bioinformatics will play an increasingly important role in the analysis and interpretation of these large and complex datasets. This multi-omics approach will undoubtedly uncover novel biomarkers for disease diagnosis and progression, as well as new therapeutic targets. The continued development and application of stable isotope tracing methodologies, with compounds like Butyryl-L-carnitine-d3 serving as vital tools, will be instrumental in advancing our understanding of human health and disease.
Q & A
Q. How should Butyryl-L-carnitine-d3 (chloride) stock solutions be prepared to ensure stability?
Stock solutions should be prepared in solvents such as DMF (20 mg/mL), DMSO (10 mg/mL), or ethanol (20 mg/mL) based on solubility data. To enhance dissolution, heat the solution to 37°C with sonication. Aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C (stable for 1 month) or -80°C (stable for 6 months) . Ensure proper labeling and use inert storage vials to prevent degradation.
Q. What is the role of Butyryl-L-carnitine-d3 (chloride) in studying carnitine transporter inhibition?
Butyryl-L-carnitine inhibits the carnitine transporter OCTN2 and the amino acid transporter ATB0,+, with IC50 values of 1.5 µM and 4.6 mM, respectively, in human retinal pigment epithelial cells. This makes it a tool to study competitive transport mechanisms. Methodologically, pre-incubate cells with the compound before introducing radiolabeled substrates (e.g., ³H-carnitine) to quantify uptake inhibition .
Q. What are the optimal storage conditions for Butyryl-L-carnitine-d3 (chloride) to prevent degradation?
The compound is stable at -20°C for 1 month or -80°C for 6 months when stored in airtight, light-protected containers. Avoid aqueous solutions unless buffered at physiological pH, as hydrolysis may occur. Lyophilized powder should be stored with desiccants to prevent moisture absorption .
Q. How does deuterium labeling in Butyryl-L-carnitine-d3 affect its pharmacokinetic properties compared to the non-deuterated form?
Deuterium labeling reduces metabolic degradation (isotope effect) and enables precise distinction from endogenous carnitine in mass spectrometry. However, its hydrophobicity and transporter affinity remain comparable to the non-deuterated form, ensuring consistent behavior in uptake assays .
Advanced Research Questions
Q. What methodological considerations are critical when using Butyryl-L-carnitine-d3 (chloride) as an internal standard in LC-MS quantification?
- Deuterium Isotope Effects : Ensure the deuterated standard co-elutes with the analyte but is distinguishable via mass shift (e.g., +3 Da).
- Matrix Effects : Validate recovery rates in biological matrices (plasma, tissue homogenates) using spike-and-recovery experiments.
- Calibration Curves : Use a linear range of 0.1–50 µM, with ≤15% CV for intra-/inter-day precision.
- Ion Suppression : Test ion suppression effects from co-eluting compounds using post-column infusion .
Q. How can researchers resolve discrepancies in Butyryl-L-carnitine uptake data across different cell models?
- Transporter Expression Profiling : Quantify OCTN2 and ATB0,+ mRNA/protein levels via qPCR or Western blot.
- Isotopic Purity Verification : Confirm ≥98% deuterium enrichment via high-resolution MS to rule out interference from non-deuterated analogs.
- Competitive Binding Assays : Use excess unlabeled carnitine to assess non-specific binding.
- pH Optimization : Adjust extracellular pH to 7.4 to mimic physiological conditions, as transporter activity is pH-sensitive .
Q. What strategies mitigate chloride interference when measuring Butyryl-L-carnitine-d3 in physiological assays?
- Chloride Depletion : Pre-treat samples with silver nitrate to precipitate chloride ions.
- Ion Chromatography : Separate chloride anions using a Dionex IonPac column before MS analysis.
- Fluorescent Probes : Use chloride-sensitive indicators (e.g., MQAE) to quantify intracellular chloride and adjust for quenching effects .
Q. What experimental designs are recommended for assessing competitive inhibition kinetics of Butyryl-L-carnitine on OCTN2?
- Substrate Gradients : Test varying concentrations of natural substrate (e.g., 0.1–10 mM L-carnitine) against fixed Butyryl-L-carnitine-d3 concentrations.
- Kinetic Modeling : Apply the Cheng-Prusoff equation to calculate Ki from IC50 values, assuming competitive inhibition.
- Time-Dependent Studies : Measure uptake at 5, 15, and 30 minutes to assess reversibility of inhibition .
Data Contradiction Analysis
Q. How should conflicting IC50 values for Butyryl-L-carnitine transporter inhibition be addressed?
- Cell Line Variability : Compare transporter expression levels (e.g., HEK293 vs. Caco-2 cells) using RNA-seq datasets.
- Assay Conditions : Standardize incubation time (e.g., 10 minutes) and temperature (37°C).
- Negative Controls : Include cells transfected with empty vectors to confirm transporter-specific effects .
Q. What controls are essential for isotopic tracing studies using Butyryl-L-carnitine-d3?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
